molecular formula C21H23N5O B6074102 N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide

N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide

Cat. No. B6074102
M. Wt: 361.4 g/mol
InChI Key: ZUMAOJNIWLICPC-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "PYR-1" and belongs to the class of piperidinecarboxamide compounds.

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the activity of certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide can have several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the research on N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide. One of the directions is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide has been reported in several research articles. One of the common methods involves the reaction of 4-(1H-pyrazol-1-yl)aniline with 1-(4-bromomethyl)pyridin-4-yl)piperidine-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

The potential therapeutic applications of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide have been investigated in several scientific studies. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-pyrazol-1-ylphenyl)-1-(pyridin-4-ylmethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(24-18-5-7-19(8-6-18)26-15-3-11-23-26)20-4-1-2-14-25(20)16-17-9-12-22-13-10-17/h3,5-13,15,20H,1-2,4,14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMAOJNIWLICPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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